N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide
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Overview
Description
The compound “N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide” is a complex organic molecule. It contains an adamantanecarboxamide group, which is derived from adamantane, a type of diamondoid hydrocarbon noted for its cage-like structure . The molecule also contains a methylamino group and a methyl-2-oxoethyl group, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a three-dimensional, cage-like adamantane core, with the additional groups attached at specific positions. The exact structure and the positions of these groups would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their positions on the adamantane core. The presence of the amide and amino groups suggests that it could participate in various reactions typical for these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the adamantane core could contribute to its stability and rigidity, while the amide and amino groups could influence its solubility and reactivity .Mechanism of Action
Without specific studies or literature on this compound, it’s difficult to predict its mechanism of action, especially in a biological context. The effects of this compound would likely depend on how it interacts with biological molecules, which is something that would need to be studied experimentally .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(methylamino)-1-oxopropan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-9(13(18)16-2)17-14(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJLCHDIZKTKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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